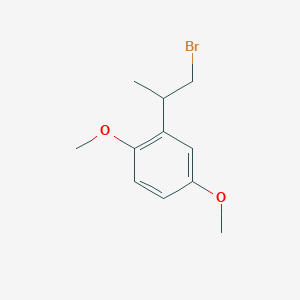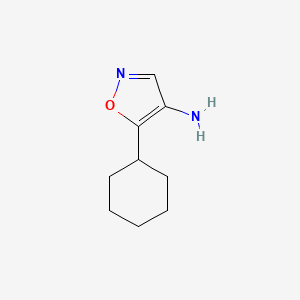
methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate is an organic compound with a molecular formula of C10H12N2O4 It is a derivative of phenylalanine, where the amino group is substituted at the second carbon and a nitro group is attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of a coupling reaction between (2R)-2-amino-3-(4-nitrophenyl)propanoic acid and methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Aqueous sodium hydroxide or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (2R)-2-amino-3-(4-aminophenyl)propanoate.
Reduction: (2R)-2-amino-3-(4-nitrophenyl)propanoic acid.
Substitution: Various amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may then interact with active sites on enzymes, leading to inhibition or modulation of their activity. The ester group can also be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
Comparación Con Compuestos Similares
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate: The stereochemistry at the second carbon differs, leading to potential differences in biological activity and interactions.
Methyl (2R)-2-amino-3-(4-aminophenyl)propanoate: The nitro group is reduced to an amino group, which may alter its reactivity and applications.
Methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate: The nitro group is replaced with a methoxy group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
122079-30-5 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m1/s1 |
Clave InChI |
FUFUQQWIXMPZFU-SECBINFHSA-N |
SMILES isomérico |
COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)

![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
